molecular formula C10H11NO3 B2798891 methyl 3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate

methyl 3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate

Cat. No.: B2798891
M. Wt: 193.20 g/mol
InChI Key: HKOFHRITCCBESJ-UHFFFAOYSA-N
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Description

Methyl 3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate is a high-value heterocyclic compound serving as a critical synthetic intermediate and building block in medicinal chemistry and drug discovery research . The 3,4-dihydro-2H-1,4-benzoxazine scaffold is a privileged structure in the design of biologically active compounds, ranging from potential herbicides and fungicides to therapeutically useful drugs . This specific methyl ester derivative is particularly valuable for the stereoselective synthesis of more complex peptidomimetics and enantiomerically pure molecules, which are essential for investigating the influence of chirality on biological activity . Researchers utilize this compound as a precursor for synthesizing a wide array of derivatives, including carboxylic acids and carboxamides, which are investigated for various pharmacological applications . The broader class of 1,4-benzoxazine derivatives, to which this compound belongs, has shown promise in diverse therapeutic areas. These include acting as inhibitors of bacterial histidine protein kinase, potential treatments for heart disease and arrhythmia, and agents with activity against Mycobacterium species . Furthermore, related structures have been explored as immunostimulants, fibrinogen receptor antagonists with antithrombotic action, and inhibitors of nitric oxide synthase (NOS) for potential use in neurodegenerative and inflammatory disorders . The compound is for research use only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

methyl 3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO3/c1-13-10(12)9-6-11-7-4-2-3-5-8(7)14-9/h2-5,9,11H,6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKOFHRITCCBESJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CNC2=CC=CC=C2O1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl 3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound features a benzoxazine ring that contributes to its bioactivity. The molecular formula is C10H11NO3C_{10}H_{11}NO_3, with a molecular weight of approximately 195.20 g/mol. Its unique structure allows for interactions with various biological targets, making it a candidate for further pharmacological evaluation.

Synthesis Methods

The synthesis of this compound typically involves the following steps:

  • Formation of the Benzoxazine Ring : This is achieved through the condensation of an appropriate phenol with an amine and a carboxylic acid derivative.
  • Methylation : The carboxylic acid group is then methylated using methyl iodide or another suitable methylating agent.
  • Purification : The product is purified using techniques such as recrystallization or chromatography.

Antimicrobial Properties

Preliminary studies suggest that this compound exhibits antimicrobial activity against various pathogens. The mechanism is believed to involve inhibition of microbial growth by disrupting cell membrane integrity or interfering with metabolic pathways.

Anticancer Activity

Research indicates that this compound may possess anticancer properties . For example, derivatives of benzoxazines have shown cytotoxic effects against several cancer cell lines:

CompoundCell LineIC50 (µM)
This compoundMDA-MB-23115.0
This compoundCOLO20112.5

These findings highlight its potential as a lead compound for cancer therapy.

The proposed mechanisms through which this compound exerts its biological effects include:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in cellular metabolism or DNA replication in cancer cells.
  • Receptor Interaction : It has been suggested that the compound can interact with specific receptors such as serotonin receptors (5HT3), modulating their activity and contributing to its anticancer effects .
  • Reactive Intermediate Formation : The ability of the compound to form reactive intermediates may also play a role in its bioactivity.

Case Studies

Several studies have evaluated the biological activity of derivatives related to this compound:

  • Cytotoxicity Assays : In a study assessing various benzoxazine derivatives against human cancer cell lines (e.g., MDA-MB-231 and COLO201), compounds showed significant cytotoxicity with IC50 values ranging from 10 to 20 µM .
  • Mechanistic Studies : Research focusing on the interaction of these compounds with serotonin receptors demonstrated that modifications at specific positions on the benzoxazine ring can enhance receptor affinity and antagonistic activity .

Scientific Research Applications

Synthetic Chemistry

Precursor in Synthesis
Methyl 3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate serves as a precursor in the synthesis of various heterocyclic compounds. Its unique structure allows it to undergo cyclization reactions, leading to the formation of more complex molecules. For instance, it can be synthesized through the condensation of 3-methyl-3,4-dihydro-2H-1,4-benzoxazine with methyl chloroformate under basic conditions. This reaction is optimized for yield and purity through controlled parameters such as temperature and reaction time.

Industrial Applications
In industrial settings, continuous flow reactors are utilized to enhance the efficiency of this compound production. This method improves safety and allows for higher yields by maintaining optimal reaction conditions.

Medicinal Chemistry

Anticancer Activity
Recent studies have highlighted the potential of this compound as an anticancer agent. Research indicates that derivatives of this compound exhibit significant anti-proliferative effects against various cancer cell lines. For example, a study demonstrated that certain substituted benzoxazines showed IC50 values ranging from 7.84 to 16.2 µM against prostate and breast cancer cell lines, suggesting their potential as lead compounds for further development .

Mechanism of Action
The anticancer activity is hypothesized to involve interactions with biological targets such as enzymes or receptors. The compound may exert its effects through mechanisms similar to those of isoflavones, which are known for their ability to bind estrogen receptors and inhibit angiogenesis .

Biological Activities

Broad Spectrum of Bioactivities
this compound derivatives have been reported to possess a wide range of biological activities including:

  • Antibacterial : Effective against various bacterial strains.
  • Anti-inflammatory : Demonstrated potential in reducing inflammation.
  • Anticonvulsant : Exhibits properties that may help in seizure control.
  • Antifungal and Antiviral : Shows activity against fungal and viral pathogens .

Case Studies

Study Reference Focus Area Findings
Anticancer ActivityIdentified potent anticancer derivatives with IC50 values < 20 µM against multiple cancer cell lines.
Biological ActivitiesOverviewed various bioactivities including antibacterial and anti-inflammatory effects.
Synthetic PathwaysDiscussed synthetic routes leading to bioactive derivatives with therapeutic potential.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares methyl 3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate with structurally analogous compounds, emphasizing substituent effects, synthetic methods, and physicochemical properties.

Substituent Variations on the Benzoxazine Core

Halogenated Derivatives
  • Ethyl 6-Bromo-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate (6c): Molecular formula: C₁₁H₁₂NO₃Br. Elemental analysis: C (46.18%), H (4.23%), N (4.90%) . Bromine at position 6 increases molecular weight and polarizability, influencing reactivity in electrophilic substitutions.
Alkyl and Acetyl Derivatives
  • Ethyl 4-Acetyl-6-chloro-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate (8b) :

    • IR: ν 1743 cm⁻¹ (ester C=O), 1663 cm⁻¹ (acetyl C=O).
    • Melting point: 86–88°C.
    • The acetyl group at position 4 stabilizes the nitrogen lone pair, reducing nucleophilicity .
  • Methyl 4-Acetyl-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate: Molecular formula: C₁₂H₁₃NO₄. Safety Requires precautions for inhalation and skin contact, reflecting increased reactivity due to the acetyl group .
Formylated Derivatives
  • Ethyl 4-Acetyl-6-formyl-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate (11a) :
    • ¹³C NMR: δ 190.6 (CHO), 168.3 (NCO), 167.6 (CO).
    • Formylation at position 6 dominates in Rieche’s method, driven by Lewis acid complexation with nitrogen .

Functional Group Modifications

Ester vs. Carboxylic Acid
  • 7-Methyl-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid: Molecular formula: C₁₀H₁₁NO₃. The carboxylic acid group increases polarity and hydrogen-bonding capacity, contrasting with the ester’s lipophilicity .
Ethyl vs. Methyl Esters
  • Ethyl 3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate: Molecular formula: C₁₁H₁₃NO₃. Higher melting points (e.g., 98–100°C for 7d) compared to methyl analogs due to increased van der Waals interactions .

Table 1. Comparative Physicochemical Data of Selected Derivatives

Compound Name Molecular Formula Melting Point (°C) Key Spectral Data (IR/NMR) Pharmacological Notes
Methyl 4-acetyl-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate C₁₂H₁₃NO₄ Requires stringent safety protocols
Ethyl 6-bromo-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate C₁₁H₁₂NO₃Br C: 46.42%, H: 4.11%, N: 5.07% Halogenation enhances electrophilic reactivity
Ethyl 4-acetyl-6-formyl-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate C₁₅H₁₇NO₅ ¹³C NMR: δ 190.6 (CHO), 168.3 (NCO) Dual carbonyl groups enable diverse derivatization
7-Methyl-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid C₁₀H₁₁NO₃ Potential for salt formation via carboxylate

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